AKI-001

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S548302
  • CAS No.:

    925218-37-7
  • Molecular Formula:

    C21H24N4O
  • Molecular Weight:

    348.44146
  • Purity:

    >98% (or refer to the Certificate of Analysis)
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AKI-001 is a potent Aurora kinase inhibitor, which exhibits low nanomolar potency against both Aurora A and Aurora B enzymes, excellent cellular potency (IC50 < 100 nM), and good oral bioavailability. Phenotypic cellular assays show that both Aurora A and Aurora B are inhibited at inhibitor concentrations sufficient to block proliferation. Importantly, the cellular activity translates to potent inhibition of tumor growth in vivo. An oral dose of 5 mg/kg QD is well tolerated and results in near stasis (92% TGI) in an HCT116 mouse xenograft model.

CAS Number 925218-37-7
Product Name AKI-001
IUPAC Name 8-ethyl-3,10,10-trimethyl-4,5,6,6a,8,10-hexahydropyrazolo[4',3':6,7]cyclohepta[1,2-b]pyrrolo[2,3-f]indol-9(3aH)-one
Molecular Formula C21H24N4O
Molecular Weight 348.44146
InChI InChI=1S/C21H24N4O/c1-5-25-17-9-14-13-8-6-7-12-11(2)23-24-19(12)18(13)22-16(14)10-15(17)21(3,4)20(25)26/h9-10,12-13H,5-8H2,1-4H3
InChI Key XJDJFAMUCGWJHO-UHFFFAOYSA-N
SMILES O=C1C(C)(C)C2=CC3=C(C=C2N1CC)C(CCCC4C5=NN=C4C)C5=N3
Solubility Soluble in DMSO, not in water
Synonyms AK-I001; AKI 001; AKI001.
Purity >98% (or refer to the Certificate of Analysis)
Molecular Weight 348.44146
Exact Mass 348.19501
Appearance Solid powder
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Dates Modify: 2021-08-20

1: Rawson TE, Rüth M, Blackwood E, Burdick D, Corson L, Dotson J, Drummond J, Fields C, Georges GJ, Goller B, Halladay J, Hunsaker T, Kleinheinz T, Krell HW, Li J, Liang J, Limberg A, McNutt A, Moffat J, Phillips G, Ran Y, Safina B, Ultsch M, Walker L, Wiesmann C, Zhang B, Zhou A, Zhu BY, Rüger P, Cochran AG. A pentacyclic aurora kinase inhibitor (AKI-001) with high in vivo potency and oral  bioavailability. J Med Chem. 2008 Aug 14;51(15):4465-75. doi: 10.1021/jm800052b.  Epub 2008 Jul 17. PubMed PMID: 18630890.

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